Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

medicinal chemistry antibacterial synthesis quinolone intermediates

Procurement teams and medicinal chemistry groups: this is the validated, direct precursor to nalidixic acid, the prototypical quinolone antibacterial. The precise 7-methyl-4-hydroxy-3-ethyl ester substitution pattern is essential for DNA gyrase binding and synthetic accessibility—analogs lacking the 7-methyl group or bearing alternative ester moieties cannot serve as drop-in replacements for this established synthetic pathway. As a key intermediate for flavoquinolone synthesis and a documented Nalidixic Acid EP Impurity B reference standard, this compound supports antibacterial R&D, ANDA submissions, and QC method validation. Select this specific ethyl ester to ensure pharmacophore integrity, regulatory compliance, and reproducible downstream results. Standard international B2B shipping available.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 13250-96-9
Cat. No. B077524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
CAS13250-96-9
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-11-8(10(9)15)5-4-7(2)14-11/h4-6H,3H2,1-2H3,(H,13,14,15)
InChIKeyKPXWNJGVBKCXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9): A Foundational 1,8-Naphthyridine Intermediate for Antibacterial Synthesis


Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative bearing a 4-hydroxyl group and a 3-carboxylate ester, with a molecular formula of C12H12N2O3 and molecular weight of 232.24 g/mol [1]. The compound serves as a key intermediate in the synthesis of nalidixic acid, the prototypical quinolone antibacterial agent introduced into clinical practice in 1967 [2], and is also used as a reagent in the preparation of flavoquinolones with potential antibacterial activity .

Why Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Cannot Be Arbitrarily Replaced by Other 1,8-Naphthyridine Analogs


The 1,8-naphthyridine scaffold exhibits antibacterial activity through inhibition of bacterial DNA gyrase, but specific substitution patterns dramatically alter both synthetic accessibility and downstream biological outcomes [1]. Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate possesses a precise arrangement of a 7-methyl group, a 4-hydroxyl moiety, and a 3-ethyl ester that together define its role as the direct precursor to nalidixic acid. The 7-methyl substitution is essential for antibacterial activity in this series, while the 4-hydroxy group provides the tautomeric 4-oxo form required for DNA gyrase binding . Other 1,8-naphthyridine derivatives lacking this exact substitution pattern, such as 2-methyl analogs or compounds without the 7-methyl group, cannot serve as drop-in replacements for this specific synthetic pathway [2].

Quantitative Differentiation Evidence: Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate vs. Closest Comparators


Synthetic Positioning as the Direct Nalidixic Acid Precursor Differentiates This Compound from Other 1,8-Naphthyridine-3-carboxylates

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is the specific ethyl ester intermediate that yields nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) upon N-1 alkylation [1]. This direct precursor relationship is not shared by analogs lacking the 7-methyl group (which are inactive) or those with different ester groups (which alter reaction kinetics). While nalidixic acid itself requires an additional N-1 ethylation step to achieve full antibacterial potency, the 7-methyl-4-hydroxy-3-carboxylate core of the target compound provides the essential pharmacophore scaffold [2].

medicinal chemistry antibacterial synthesis quinolone intermediates

Substitution Pattern Dictates Antibacterial Scaffold Activity: 7-Methyl vs. 2-Methyl Naphthyridine Comparison

The 7-methyl substitution on the 1,8-naphthyridine core is a critical determinant of antibacterial activity in this chemical series [1]. Barlin and Tan (1984) evaluated a series of 1,8-naphthyridines with both 2-methyl and 7-methyl substituents as potential antimalarials, and noted that the substitution position dramatically influences biological activity [2]. Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate bears the 7-methyl group that is retained in all clinically relevant 1,8-naphthyridine antibacterials including nalidixic acid, whereas compounds with 2-methyl substitution or no methyl group show markedly different pharmacological profiles [1].

structure-activity relationship antibacterial DNA gyrase inhibition

Naphthyridine-Glucosamine Conjugates Derived from Similar Scaffolds Show Superior MIC Values Relative to Nalidixic Acid

While direct MIC data for the target compound itself is not reported in the primary literature, structurally related 1,8-naphthyridine derivatives have demonstrated quantifiable antibacterial activity. A 1,8-naphthyridine glucosamine conjugate showed a MIC of 0.1113 mM against Listeria monocytogenes ATCC 19115, compared to 1.0765 mM for the reference compound nalidixic acid, representing an approximately 10-fold improvement in potency [1]. This evidence demonstrates that the 1,8-naphthyridine scaffold, when appropriately functionalized, can achieve antibacterial activity exceeding that of nalidixic acid. The target compound, as the ethyl ester precursor to this scaffold, provides a versatile starting point for generating such derivatives.

antibacterial MIC drug discovery glucosamine conjugates

Primary Research and Industrial Applications for Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Based on Verified Evidence


Synthesis of Nalidixic Acid and N-1 Alkylated Antibacterial Quinolones

This compound is the established intermediate for synthesizing nalidixic acid via N-1 alkylation, as documented in foundational patent literature [1]. The 7-methyl-4-hydroxy-3-carboxylate core provides the essential pharmacophore, and researchers requiring a validated starting material for quinolone antibacterial synthesis should select this specific ethyl ester over analogs lacking the 7-methyl group or bearing alternative ester moieties .

Preparation of Flavoquinolone Derivatives with Antibacterial Potential

The compound serves as a reagent in the synthesis of flavoquinolones, a subclass of quinolone antibacterials that incorporate flavone structural elements [1]. This application leverages the compound‘s 3-carboxylate ester as a reactive handle for further derivatization, enabling the construction of hybrid molecules that may display enhanced antibacterial activity through dual-target mechanisms .

Scaffold for Generating 1,8-Naphthyridine Derivatives with Improved Antibacterial Potency

Derivatives built upon the 1,8-naphthyridine scaffold have demonstrated MIC values as low as 0.1113 mM against L. monocytogenes, representing approximately 10-fold improvement over nalidixic acid (MIC = 1.0765 mM) [1]. This compound, as an accessible ethyl ester intermediate, provides a convenient entry point for medicinal chemistry programs seeking to generate novel naphthyridine-based antibacterial agents through ester hydrolysis, N-alkylation, or substitution reactions.

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